molecular formula C13H16N2O3S B1526903 Benzyl 2-carbamothioylmorpholine-4-carboxylate CAS No. 1354959-96-8

Benzyl 2-carbamothioylmorpholine-4-carboxylate

Cat. No.: B1526903
CAS No.: 1354959-96-8
M. Wt: 280.34 g/mol
InChI Key: RPVABHATHZCRFF-UHFFFAOYSA-N
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Description

Benzyl 2-carbamothioylmorpholine-4-carboxylate is a chemical compound with the molecular formula C13H16N2O3S. It is a derivative of morpholine, featuring a benzyl group, a carbamothioyl group, and a carboxylate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with morpholine as the starting material.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.

  • Substitution Products: Substituted derivatives with altered molecular structures.

Scientific Research Applications

Benzyl 2-carbamothioylmorpholine-4-carboxylate is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2-carbamothioylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Morpholine derivatives: Other morpholine derivatives with different substituents.

  • Carbamothioyl compounds: Compounds containing the carbamothioyl group with varying structures.

  • Benzyl derivatives: Other benzyl compounds with different functional groups.

Uniqueness: Benzyl 2-carbamothioylmorpholine-4-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl 2-carbamothioylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c14-12(19)11-8-15(6-7-17-11)13(16)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVABHATHZCRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-carbamothioylmorpholine-4-carboxylate
Reactant of Route 2
Benzyl 2-carbamothioylmorpholine-4-carboxylate
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Benzyl 2-carbamothioylmorpholine-4-carboxylate
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Benzyl 2-carbamothioylmorpholine-4-carboxylate
Reactant of Route 5
Benzyl 2-carbamothioylmorpholine-4-carboxylate
Reactant of Route 6
Benzyl 2-carbamothioylmorpholine-4-carboxylate

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